molecular formula C12H9BrClN3O B11063848 N-(5-bromo-6-methylpyridin-2-yl)-2-chloropyridine-3-carboxamide

N-(5-bromo-6-methylpyridin-2-yl)-2-chloropyridine-3-carboxamide

Cat. No.: B11063848
M. Wt: 326.57 g/mol
InChI Key: YITFLVLONRQCQV-UHFFFAOYSA-N
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Description

N-(5-bromo-6-methylpyridin-2-yl)-2-chloropyridine-3-carboxamide is a heterocyclic compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound contains both bromine and chlorine substituents on a pyridine ring, making it a valuable candidate for various chemical reactions and research applications.

Preparation Methods

The synthesis of N-(5-bromo-6-methylpyridin-2-yl)-2-chloropyridine-3-carboxamide can be achieved through several methods. One common approach involves the reaction of 5-bromo-6-methylpyridin-2-amine with 2-chloropyridine-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or column chromatography.

Chemical Reactions Analysis

N-(5-bromo-6-methylpyridin-2-yl)-2-chloropyridine-3-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction Reactions: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.

Scientific Research Applications

N-(5-bromo-6-methylpyridin-2-yl)-2-chloropyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-bromo-6-methylpyridin-2-yl)-2-chloropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit protein kinases by binding to the ATP-binding site, leading to the inhibition of downstream signaling pathways.

Comparison with Similar Compounds

N-(5-bromo-6-methylpyridin-2-yl)-2-chloropyridine-3-carboxamide can be compared with other similar compounds such as:

This compound stands out due to its unique combination of bromine and chlorine substituents, making it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C12H9BrClN3O

Molecular Weight

326.57 g/mol

IUPAC Name

N-(5-bromo-6-methylpyridin-2-yl)-2-chloropyridine-3-carboxamide

InChI

InChI=1S/C12H9BrClN3O/c1-7-9(13)4-5-10(16-7)17-12(18)8-3-2-6-15-11(8)14/h2-6H,1H3,(H,16,17,18)

InChI Key

YITFLVLONRQCQV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)NC(=O)C2=C(N=CC=C2)Cl)Br

Origin of Product

United States

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